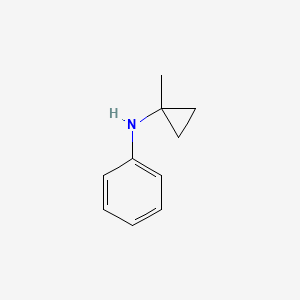![molecular formula C24H22N4O3 B2555756 N-(2,4-dimetilfenil)-2-(3-bencil-2,4-dioxo-3,4-dihidropiridino[2,3-d]pirimidin-1(2H)-il)acetamida CAS No. 902960-53-6](/img/new.no-structure.jpg)
N-(2,4-dimetilfenil)-2-(3-bencil-2,4-dioxo-3,4-dihidropiridino[2,3-d]pirimidin-1(2H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a compound known for its diverse applications in scientific research. Characterized by its unique structure, it plays a significant role in various fields such as chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide has extensive applications:
Chemistry:
As an intermediate in organic synthesis.
Utilized in the synthesis of complex molecules for pharmaceuticals.
Biology:
Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine:
Investigated for its potential therapeutic properties.
Explored as a drug candidate for various diseases.
Industry:
Used in the production of advanced materials.
Serves as a key component in the manufacture of specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step synthesis. Key steps include:
Synthesis of the pyrido[2,3-d]pyrimidine core.
Introduction of the benzyl and dioxo groups through selective reactions.
Coupling with 2,4-dimethylphenylacetamide under controlled conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, production methods are optimized to ensure efficiency and scalability. Typically, this involves:
Large-scale reactors for the synthesis.
Optimization of reaction conditions, such as temperature and pressure, to enhance yields.
Purification techniques like crystallization and chromatography to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound undergoes oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, allowing the exchange of functional groups with different chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction often involves reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are frequently used in substitution reactions.
Major Products Formed: Depending on the reaction conditions and reagents used, the major products formed include oxidized derivatives, reduced forms, and substituted products with various functional groups.
Mecanismo De Acción
The compound exerts its effects through specific molecular interactions:
Molecular Targets: It binds to particular proteins or enzymes, influencing their activity.
Pathways Involved: Involves signaling pathways related to inflammation, cell proliferation, and other biological processes.
Comparación Con Compuestos Similares
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetamide: Lacks the N-(2,4-dimethylphenyl)acetamide moiety, leading to different properties.
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide: Has a single methyl group at the phenyl ring, which alters its reactivity and applications.
Uniqueness: The presence of the 2,4-dimethylphenyl group in 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in scientific research.
Propiedades
Número CAS |
902960-53-6 |
|---|---|
Fórmula molecular |
C24H22N4O3 |
Peso molecular |
414.465 |
Nombre IUPAC |
2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O3/c1-16-10-11-20(17(2)13-16)26-21(29)15-27-22-19(9-6-12-25-22)23(30)28(24(27)31)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3,(H,26,29) |
Clave InChI |
IPDKMRDPCQYHJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2555673.png)
![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2555674.png)
![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)


![3-(2-Fluorophenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2555682.png)

![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)
![ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555687.png)

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)
![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)
![N'-(3-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2555693.png)

